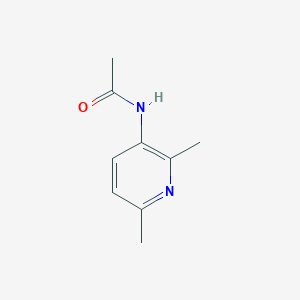
12-Ethoxynimbolinin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Ethoxynimbolinin C is an organic compound with the chemical structure this compound. It is a nimbolinin-type limonoid, which is a class of tetranortriterpenoids. These compounds are known for their diverse biological activities and are often isolated from plants belonging to the Meliaceae family .
Méthodes De Préparation
12-Ethoxynimbolinin C can be prepared by extracting it from natural sources such as the fruits of Melia toosendan. The extraction process involves isolating nimbolinin-type limonoids and then chemically modifying them to obtain this compound . The specific synthetic routes and reaction conditions may vary depending on the purpose and conditions of the study .
Analyse Des Réactions Chimiques
12-Ethoxynimbolinin C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
12-Ethoxynimbolinin C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of nimbolinin-type limonoids and their derivatives.
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 12-Ethoxynimbolinin C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various cellular processes, including apoptosis (programmed cell death) and cell cycle regulation. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
12-Ethoxynimbolinin C is unique among nimbolinin-type limonoids due to its specific chemical structure and biological activities. Similar compounds include:
- Nimbolinin B
- Meliatoosenin L
- 14,15-Deoxy-11-oxohavanensin 3,12-diacetate
- 12α-Hydroxymeliatoosenin
- Toosendansin A
- Toosendansin C
Propriétés
Formule moléculaire |
C47H80O13P- |
|---|---|
Poids moléculaire |
884.1 g/mol |
Nom IUPAC |
(2-icosa-5,8,11,14-tetraenoyloxy-3-octadec-9-enoyloxypropyl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C47H81O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42-47,50-54H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3,(H,55,56)/p-1 |
Clé InChI |
SHIZRFSRTKXRQL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)




![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)





![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

